molecular formula C21H19ClN2O3S B3825367 2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE CAS No. 313375-86-9

2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Cat. No.: B3825367
CAS No.: 313375-86-9
M. Wt: 414.9 g/mol
InChI Key: OCUKXILSLZSLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide is a complex organic compound that features a benzamide core with a sulfonamide and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Coupling with Benzamide: The sulfonamide intermediate is then coupled with benzoyl chloride in the presence of a base to form the desired benzamide derivative.

    Introduction of the Phenylethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the benzamide and phenylethyl groups.

    N-Phenylethylbenzamide: Contains the benzamide and phenylethyl groups but lacks the sulfonamide group.

Uniqueness

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-17-10-12-18(13-11-17)28(26,27)24-20-9-5-4-8-19(20)21(25)23-15-14-16-6-2-1-3-7-16/h1-13,24H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUKXILSLZSLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176512
Record name 2-[[(4-Chlorophenyl)sulfonyl]amino]-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313375-86-9
Record name 2-[[(4-Chlorophenyl)sulfonyl]amino]-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313375-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)sulfonyl]amino]-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.